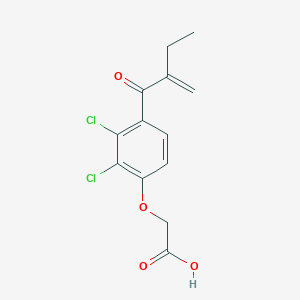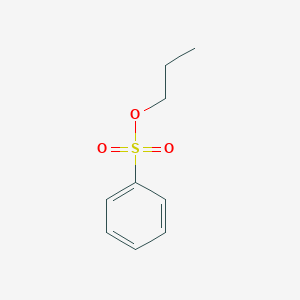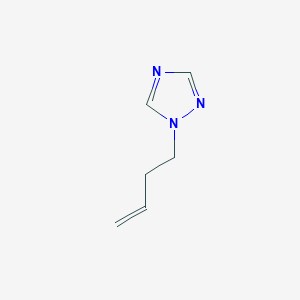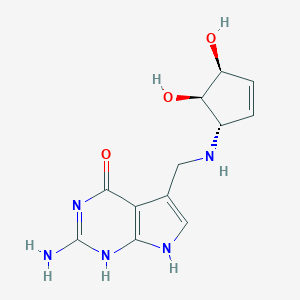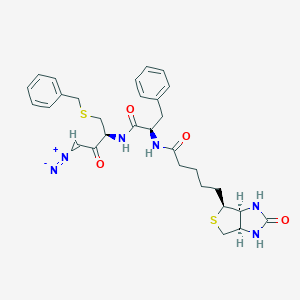
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is a chemical compound that is commonly used in scientific research. It is a diazomethane-based crosslinker that is used to study protein-protein interactions, protein structure, and enzyme catalysis.
Wirkmechanismus
The mechanism of action of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is based on the diazomethane group. The diazomethane group is a highly reactive electrophile that reacts with nucleophiles, such as amino acids, to form covalent bonds. When Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is added to a protein sample, the diazomethane group reacts with the amino acids in the protein to form covalent bonds, crosslinking the proteins together.
Biochemische Und Physiologische Effekte
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane does not have any known biochemical or physiological effects. It is used solely as a research tool and is not intended for use as a drug or therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in lab experiments are that it is a highly reactive and specific crosslinker that can be used to study protein-protein interactions, protein structure, and enzyme catalysis. It is also relatively easy to synthesize and purify. The limitations of using Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in lab experiments are that it can be toxic and carcinogenic if not handled properly. It is also relatively expensive compared to other crosslinkers.
Zukünftige Richtungen
There are several future directions for the use of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in scientific research. One direction is the development of new diazomethane-based crosslinkers that are more specific and less toxic than Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane. Another direction is the use of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in combination with other crosslinkers and techniques, such as mass spectrometry, to study protein-protein interactions and protein structure in more detail. Finally, Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane could be used to study enzyme catalysis in more detail by crosslinking different parts of the enzyme together.
Synthesemethoden
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is synthesized using a multistep process that involves the reaction of biotin-NHS ester with protected amino acids and diazomethane. The protected amino acids used in the synthesis are phenylalanine and S-benzylcysteine. The diazomethane is generated in situ using a diazomethane generator. The final product is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is commonly used in scientific research to study protein-protein interactions, protein structure, and enzyme catalysis. It is used to crosslink proteins together, which allows researchers to study the interactions between them. It is also used to study the structure of proteins by crosslinking different parts of the protein together. In addition, it is used to study enzyme catalysis by crosslinking the enzyme with its substrate.
Eigenschaften
CAS-Nummer |
153512-31-3 |
|---|---|
Produktname |
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane |
Molekularformel |
C30H36N6O4S2 |
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R)-1-[[(2S)-1-benzylsulfanyl-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C30H36N6O4S2/c31-32-16-25(37)23(18-41-17-21-11-5-2-6-12-21)34-29(39)22(15-20-9-3-1-4-10-20)33-27(38)14-8-7-13-26-28-24(19-42-26)35-30(40)36-28/h1-6,9-12,16,22-24,26,28H,7-8,13-15,17-19H2,(H,33,38)(H,34,39)(H2,35,36,40)/t22-,23-,24+,26+,28+/m1/s1 |
InChI-Schlüssel |
QWCPPSVOHKGMNI-KKDGGHHKSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CSCC4=CC=CC=C4)/C(=C/[N+]#N)/[O-])NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CSCC4=CC=CC=C4)C(=O)C=[N+]=[N-])NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CSCC4=CC=CC=C4)C(=O)C=[N+]=[N-])NC(=O)N2 |
Synonyme |
iotin-Phe-Cys(SBzyl)-CHN2 biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



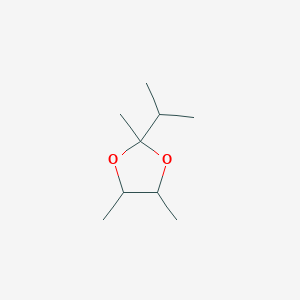
![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
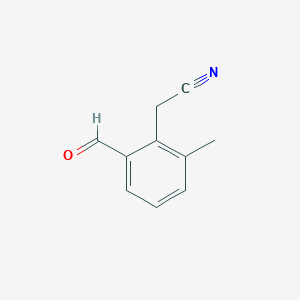
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
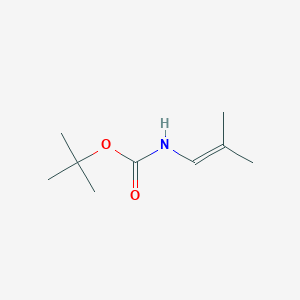
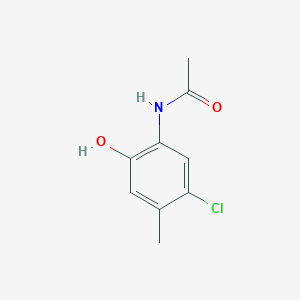
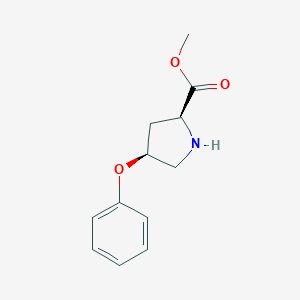
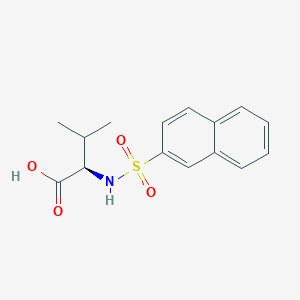
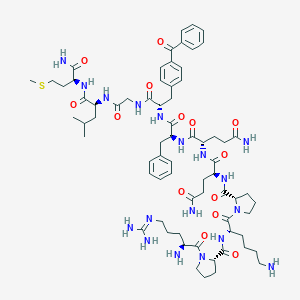
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
